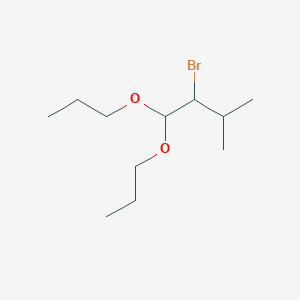
2-Bromo-3-methyl-1,1-dipropoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methyl-1,1-dipropoxybutane is an organic compound with the molecular formula C11H23BrO2. It is a brominated derivative of butane, featuring two propoxy groups and a methyl group attached to the butane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1,1-dipropoxybutane typically involves the bromination of 3-methyl-1,1-dipropoxybutane. This can be achieved through the reaction of 3-methyl-1,1-dipropoxybutane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methyl-1,1-dipropoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-Bromo-3-methyl-1,1-dipropoxybutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their mechanisms of action.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Chemical Biology: The compound is used to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methyl-1,1-dipropoxybutane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methylbutane: A simpler brominated butane derivative.
2-Bromo-2-methylbutane: Another brominated butane with a different substitution pattern.
1,1-Dipropoxybutane: The non-brominated analog of 2-Bromo-3-methyl-1,1-dipropoxybutane.
Uniqueness
This compound is unique due to the presence of both bromine and propoxy groups, which confer distinct reactivity and properties compared to other similar compounds. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
106777-76-8 |
|---|---|
Formule moléculaire |
C11H23BrO2 |
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
2-bromo-3-methyl-1,1-dipropoxybutane |
InChI |
InChI=1S/C11H23BrO2/c1-5-7-13-11(14-8-6-2)10(12)9(3)4/h9-11H,5-8H2,1-4H3 |
Clé InChI |
LKWIGOMDOXUWTF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C(C(C)C)Br)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



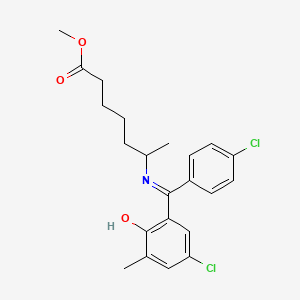

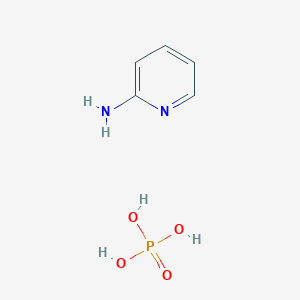
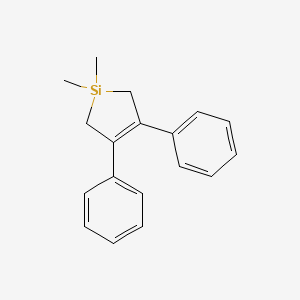
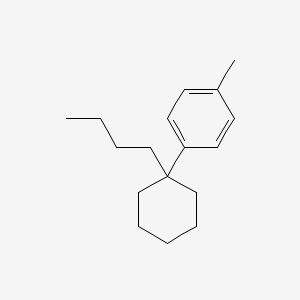
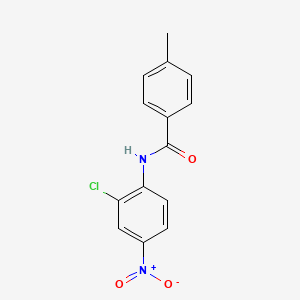

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
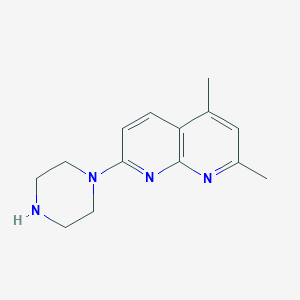
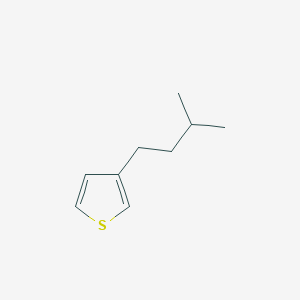
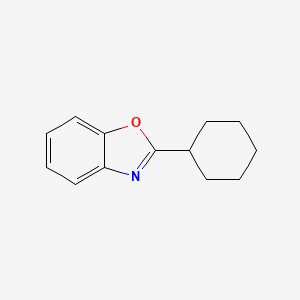
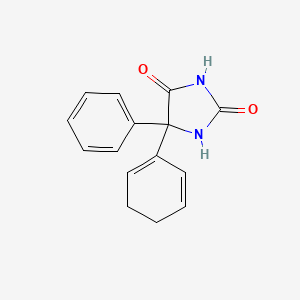
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
